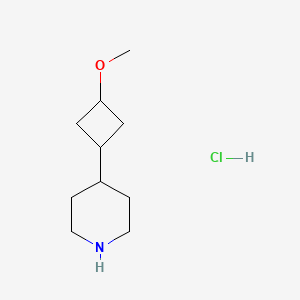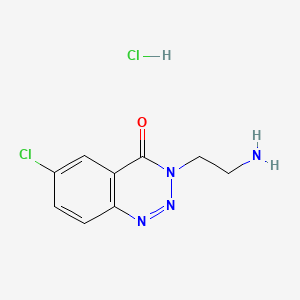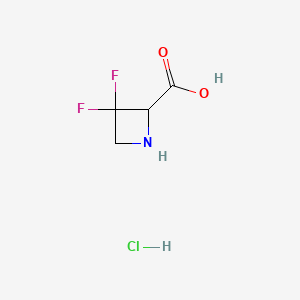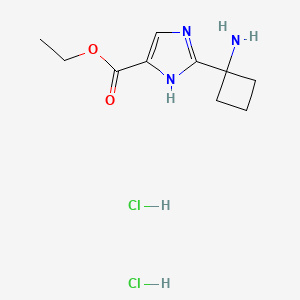![molecular formula C10H18BrNO2 B6607668 tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate CAS No. 2839128-95-7](/img/structure/B6607668.png)
tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate is a carbamate compound that contains a cyclobutyl ring, a bromine atom, a tert-butyl group, and a carbamate moiety. This compound has gained significant attention in recent years due to its potential implications in various fields of research and industry, including organic synthesis, drug design, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromocyclobutyl derivative under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反応の分析
Types of Reactions
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as tert-butyl hydroperoxide or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: The major products include oxides or hydroxides of the original compound.
Reduction Reactions: The major products are amines derived from the reduction of the carbamate group.
科学的研究の応用
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.
Medicine: Explored for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications but lacks the bromocyclobutyl moiety.
Tert-butyl N-{[(1r,3r)-3-aminocyclobutyl]methyl}carbamate: Similar structure but with an amino group instead of a bromine atom.
Tert-butyl N-{[(1r,3r)-3-hydroxycyclobutyl]methyl}carbamate: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
Tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate is unique due to the presence of the bromocyclobutyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
tert-butyl N-[(3-bromocyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMSKNNXZTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
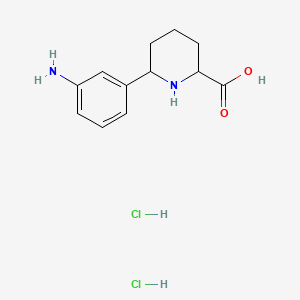
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)
